
4-Fluoro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide is a compound that features a trifluoromethyl group, a nitroso group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-(trifluoromethyl)benzenesulfonyl chloride as a starting material . This compound can be reacted with appropriate reagents under controlled conditions to introduce the nitroso and fluoro groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Fluoro-N-nitro-N-(trifluoromethyl)benzene-1-sulfonamide.
Reduction: Formation of 4-Fluoro-N-amino-N-(trifluoromethyl)benzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitroso group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of 4-Fluoro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide.
4-Fluorobenzotrifluoride: A compound with a similar trifluoromethyl and fluoro substitution pattern.
4-(Trifluoromethyl)phenylacetonitrile: Another compound containing a trifluoromethyl group, used in different applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitroso and sulfonamide groups provide reactive sites for various chemical reactions and biological interactions.
Properties
CAS No. |
85572-19-6 |
|---|---|
Molecular Formula |
C7H4F4N2O3S |
Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-fluoro-N-nitroso-N-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H4F4N2O3S/c8-5-1-3-6(4-2-5)17(15,16)13(12-14)7(9,10)11/h1-4H |
InChI Key |
MCQWQYIJJPJXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N(C(F)(F)F)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





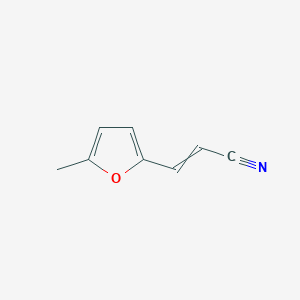
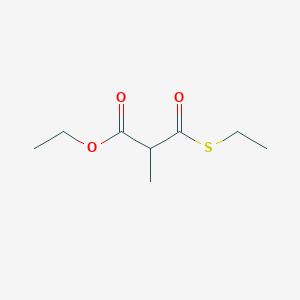
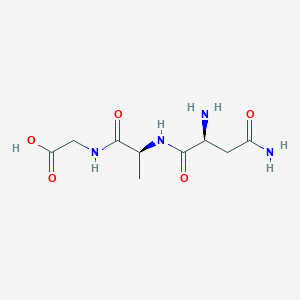

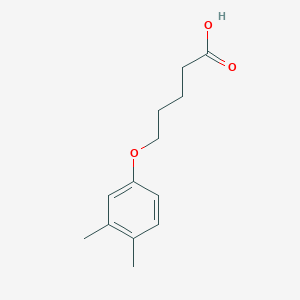
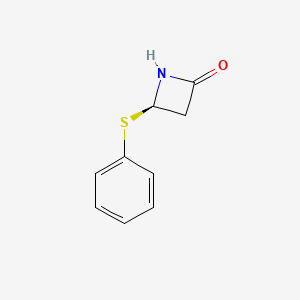
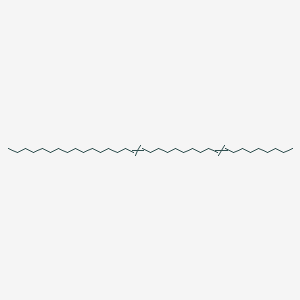
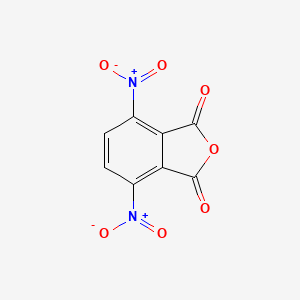
![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
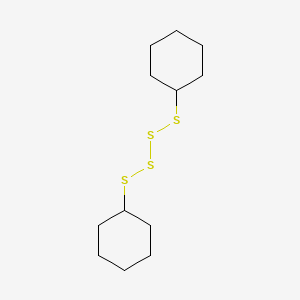
![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)
